Sodium bis(2-ethylhexyl) phosphate

Surfactant CMC Self-assembly

Sodium bis(2-ethylhexyl) phosphate (NaDEHP), CAS 141-65-1, is a double-chain anionic surfactant of the organophosphate class, with molecular formula C16H34NaO4P and molecular weight 344.40 g/mol. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid (HDEHP), a widely used solvent extraction agent.

Molecular Formula C16H35NaO4P
Molecular Weight 345.41 g/mol
CAS No. 141-65-1
Cat. No. B093869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bis(2-ethylhexyl) phosphate
CAS141-65-1
Synonymsdi(2-ethylhexyl)phosphate
di-2-(ethylhexyl)phosphoric acid
di-2-(ethylhexyl)phosphoric acid, ammonium salt
di-2-(ethylhexyl)phosphoric acid, potassium salt
di-2-(ethylhexyl)phosphoric acid, sodium salt
sodium bis(2-ethylhexyl)phosphate
Molecular FormulaC16H35NaO4P
Molecular Weight345.41 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na]
InChIInChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);
InChIKeyANKKKXPKAZWSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Bis(2-ethylhexyl) Phosphate (NaDEHP) CAS 141-65-1: Technical Grade Overview and Comparative Procurement Context


Sodium bis(2-ethylhexyl) phosphate (NaDEHP), CAS 141-65-1, is a double-chain anionic surfactant of the organophosphate class, with molecular formula C16H34NaO4P and molecular weight 344.40 g/mol [1]. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid (HDEHP), a widely used solvent extraction agent. NaDEHP is structurally analogous to sodium bis(2-ethylhexyl) sulfosuccinate (AOT), sharing identical 2-ethylhexyl hydrophobic chains but differing in the hydrophilic headgroup—phosphate (-PO4-) versus sulfosuccinate (-SO3-) [2]. This seemingly minor structural variation produces profound differences in self-assembly behavior, interfacial properties, and responsiveness to solution conditions, making NaDEHP a non-interchangeable alternative to AOT in applications requiring specific micellar morphology, electrolyte tolerance, or pH-dependent surface activity profiles [2][3].

Sodium Bis(2-ethylhexyl) Phosphate Procurement Risk: Why Headgroup Chemistry Prevents Simple Substitution with AOT or HDEHP


Despite sharing identical branched 2-ethylhexyl hydrophobic tails, NaDEHP and AOT exhibit markedly divergent self-assembly and interfacial behaviors that preclude generic substitution. The phosphate headgroup of NaDEHP is a weaker acid (pKa ≈ 3.24–3.95) compared to the sulfosuccinate group of AOT, resulting in fundamentally different hydrolysis equilibria and electrostatic screening responses [1]. This chemical distinction manifests in practical performance parameters: NaDEHP forms giant rodlike reverse micelles while AOT forms spherical ones [2]; NaDEHP's aqueous critical micelle concentration is approximately 7-fold higher than AOT's, yet its surface tension at CMC (γcmc) is lower [3]; and critically, the two surfactants respond in opposite directions to the same additives—HDEHP enhances water solubilization capacity of NaDEHP but suppresses it in AOT systems [4]. Without accounting for these quantifiable differences, substituting one for the other in a formulation or extraction protocol will yield unpredictable phase behavior and performance failure.

Sodium Bis(2-ethylhexyl) Phosphate Product Specification Evidence: Head-to-Head Quantitative Comparison with AOT and HDEHP


Aqueous Critical Micelle Concentration (CMC): NaDEHP 18 mM vs. AOT 2.5 mM at pH 7 — A 7.2-Fold Difference in Self-Assembly Threshold

In aqueous solution at pH 7 and 25 °C, NaDEHP exhibits a critical micelle concentration (CMC) of 18 ± 2 mM, approximately 7.2 times higher than the CMC of 2.5 mM reported for AOT under comparable conditions [1][2]. Furthermore, the CMC of NaDEHP is strongly pH-dependent: decreasing to 11 ± 2 mM in the presence of 30 mM NaCl, and falling dramatically to 1.6 mM at pH 5 (near the pKa of the phosphate headgroup, 3.24–3.95), whereas AOT's CMC shows less pronounced pH sensitivity [1]. This higher innate CMC means NaDEHP requires greater bulk concentration to initiate micellization, but the steep pH-dependence provides a tunable parameter not available with AOT.

Surfactant CMC Self-assembly Formulation design

Surface Tension at CMC (γcmc): NaDEHP Achieves Lower γcmc Than AOT Despite Higher CMC — Tighter Interfacial Packing

Surface tension measurements on aqueous NaDEHP and AOT solutions reveal that γcmc (the surface tension at the CMC) for NaDEHP is lower than that for AOT, despite both surfactants possessing identical hydrophobic chains [1]. The minimum surface tension of AOT without NaCl is reported as approximately 27 mN m⁻¹ [1]. The lower γcmc of NaDEHP is attributed to the weaker acidity of the phosphate headgroup, which undergoes partial hydrolysis to generate HDEHP molecules that act as cosurfactants, enabling tighter molecular packing at the air-water interface even in the absence of added electrolyte [1].

Surface tension Interfacial packing Emulsification Wetting

Electrolyte Tolerance: NaDEHP Surface Activity Is Nearly Insensitive to 0.01–0.08 M NaCl, Whereas AOT Shows Marked Reduction in Surface Tension

Comparative surface tension measurements demonstrate that the addition of 0.005–0.01 M NaCl causes an obvious decrease in the surface tension of AOT solutions, whereas NaDEHP solutions show no marked decrease even at NaCl concentrations ranging from 0.01 to 0.08 M [1]. Both the CMC and γcmc of the AOT system decrease with increasing NaCl concentration, while the NaDEHP system remains essentially unaffected [1]. This differential electrolyte sensitivity arises because the sulfosuccinate headgroup of AOT is a stronger acid, and its electrical double layer is significantly compressed by added salt; in contrast, the phosphate headgroup of NaDEHP undergoes partial hydrolysis, releasing HDEHP that pre-arranges tight molecular packing independently of electrolyte screening [1].

Electrolyte tolerance Salinity Formulation stability Enhanced oil recovery

Reverse Micelle Morphology: NaDEHP Forms Giant Rodlike Aggregates (Rg up to 53 nm) vs. AOT Spherical Micelles — Divergent Nanostructure Templates

Dynamic and static light scattering, small-angle X-ray scattering (SAXS), and viscometry data demonstrate that NaDEHP in n-heptane forms giant rodlike reversed micelles with a radius of gyration as large as 53 nm, a behavior that contrasts sharply with AOT, which forms spherical reversed micelles under comparable conditions [1][2]. The morphology difference is sufficiently pronounced that NaDEHP is described as undergoing a reversed micellar solution-to-bicontinuous microemulsion transition, whereas AOT maintains discrete spherical droplets over a wide composition range [1]. This divergence is attributed to the smaller bond angle of NaDEHP's hydrophobic chains relative to AOT, as determined by atomic-level molecular modeling [3].

Reverse micelles Micelle morphology Nanoparticle templating SAXS

Water Solubilization Response to HDEHP Additive: Opposite Effects in NaDEHP vs. AOT Systems — Enhanced NaDEHP Capacity, Suppressed AOT Capacity

The influence of bis(2-ethylhexyl) phosphoric acid (HDEHP) as an additive on water solubilization capacity was investigated in both NaDEHP and AOT reverse micellar systems in n-heptane [1]. The presence of an optimal content of HDEHP remarkably enhances the water solubilization capability of the NaDEHP system, while it decreases the solubilization capacity of the AOT system [1]. Additionally, low concentrations of NaCl enhance water solubilization in AOT microemulsions but have a different effect profile in NaDEHP systems [1]. This diametrically opposite response to the same additive underscores that the two surfactants operate via fundamentally different interfacial stabilization mechanisms.

Water solubilization Microemulsion Additive effect Formulation

Protein Back-Extraction Recovery: NaDEHP Enables Quantitative Protein Release via Divalent Cation Destabilization — A Tunable Recovery Mechanism Absent in AOT

In liquid-liquid extraction of α-chymotrypsin using NaDEHP/isooctane/brine reverse micellar systems, forward extraction efficiency exceeding 90% was achieved at near-neutral pH and low salt concentration [1]. Critically, quantitative back-extraction (protein recovery) was accomplished by contacting the micellar phase with an aqueous solution containing divalent cations (Ca²⁺), which destabilize the NaDEHP reverse micelles and release the encapsulated protein back into an aqueous phase with very high overall efficiency [1][2]. This Ca²⁺-triggered demicellization mechanism is specific to the phosphate headgroup chemistry and is not readily available with sulfosuccinate-based AOT systems, which typically require more disruptive back-extraction conditions.

Protein extraction Reverse micelle Back-extraction Bioseparation Downstream processing

Sodium Bis(2-ethylhexyl) Phosphate CAS 141-65-1: Optimal Application Scenarios Based on Quantified Performance Differentiation


pH-Triggered Micellization and Controlled Release Formulations

The steep pH-dependence of NaDEHP's CMC—from 18 mM at pH 7 to 1.6 mM at pH 5 [1]—makes it uniquely suited for formulations requiring pH-gated surfactant activity. In drug delivery or agrochemical encapsulation, NaDEHP can be designed to remain monomeric (non-micellar) at neutral physiological or environmental pH and undergo rapid micellization and payload release upon encountering a mildly acidic environment. This 9-fold change in CMC over just 2 pH units is a tunable trigger not achievable with AOT, whose CMC shows comparatively modest pH sensitivity [1].

Saline-Resistant Emulsifiers for Enhanced Oil Recovery and Marine Formulations

NaDEHP's demonstrated insensitivity to NaCl concentrations up to 0.08 M—compared to AOT, which shows marked surface tension reduction at just 0.005 M NaCl [2]—positions it as the preferred emulsifier for high-salinity environments. In chemically enhanced oil recovery (CEOR), where formation brines may contain substantial dissolved salts, NaDEHP maintains consistent interfacial tension reduction without the performance fluctuations that plague AOT-based formulations. Similarly, marine coatings, offshore drilling fluids, and seawater-based agrochemical sprays benefit from this electrolyte-independent surface activity [2].

Anisotropic Nanomaterial Synthesis Using Rodlike Reverse Micelle Templates

The ability of NaDEHP to form giant rodlike reverse micelles with radii of gyration up to 53 nm—in stark contrast to the spherical micelles of AOT [3]—provides a unique anisotropic nanoreactor platform. This enables the synthesis of nanorods, nanowires, and high-aspect-ratio particles where the elongated aqueous core of NaDEHP reverse micelles serves as a shape-directing template. Materials synthesis protocols developed for AOT spherical templates cannot simply substitute NaDEHP and achieve the same morphology; conversely, NaDEHP enables nanostructures that are geometrically inaccessible with AOT [3][4].

Mild-Condition Protein Recovery for Biopharmaceutical Downstream Processing

NaDEHP reverse micellar systems achieve >90% forward extraction efficiency for proteins such as α-chymotrypsin and uniquely enable quantitative back-extraction using a simple divalent cation (Ca²⁺) trigger at mild pH and low ionic strength [5][6]. This gentle recovery mechanism minimizes protein denaturation and preserves enzymatic activity—a critical advantage over AOT-based extractions, which frequently require harsh conditions (high salt, extreme pH, or alcohol addition) for back-extraction. For high-value biopharmaceuticals where maintaining native conformation is paramount, NaDEHP offers a demonstrably superior recovery pathway [5].

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